molecular formula C19H13NO4S B3258483 7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B3258483
M. Wt: 351.4 g/mol
InChI Key: JKMMPUXYPPUPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a coumarin-thiazole hybrid compound characterized by a hydroxyl group at position 7 of the coumarin core and a 4-(4-methoxyphenyl)-substituted thiazole ring at position 2. Its structure has been confirmed via NMR (δ: 3.79 ppm for methoxy, 10.54 ppm for phenolic -OH) and HRMS ([M+Na]⁺ at 291.06160, calc. 291.06333) .

Properties

IUPAC Name

7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c1-23-14-6-3-11(4-7-14)16-10-25-18(20-16)15-8-12-2-5-13(21)9-17(12)24-19(15)22/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMMPUXYPPUPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WYE-176249 involves several steps, starting with the preparation of the core structure, 2H-chromen-2-one. The key steps include:

Industrial Production Methods

Industrial production of WYE-176249 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

WYE-176249 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

WYE-176249 has a wide range of applications in scientific research:

Mechanism of Action

WYE-176249 exerts its effects primarily by inhibiting VEGF. VEGF is a signal protein that stimulates the formation of blood vessels. By inhibiting VEGF, WYE-176249 can reduce angiogenesis, which is the growth of new blood vessels. This mechanism is particularly important in cancer treatment, as tumors require a blood supply to grow and spread. The compound binds to VEGF receptors, blocking the signaling pathways involved in angiogenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogues bearing modifications to the thiazole ring, coumarin substituents, or appended pharmacophores.

Structural Modifications and Physicochemical Properties

Compound Name Key Substituents Molecular Weight Melting Point (°C) Bioactivity Highlights Reference
Target Compound 7-OH, 3-[4-(4-MeO-Ph)-thiazol-2-yl] 268.27 g/mol Not reported Antioxidant, antimicrobial potential
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(piperidinyl)methyl]-2H-chromen-2-one 8-piperidinylmethyl, 4-(4-Br-Ph)-thiazole 523.84 g/mol 157–159 ATR kinase inhibition, anticancer activity
3-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one 8-NO₂, 4-(3-MeO-Ph)-thiazole 366.35 g/mol Not reported Computational drug design candidate
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-7-methoxy-4-methyl-2H-chromen-2-one 7-OMe, 4-Me, 4-(4-Cl-Ph)-thiazole 300.74 g/mol Not reported Antiproliferative activity (in vitro)
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one Oxazole-4-ylamino linker, 4-MeO-benzylidene 351.34 g/mol Not reported Potent antibacterial activity

Key Observations :

  • Electron-Donating vs.
  • Substituent Position : The 8-nitro substitution in introduces steric hindrance and electronic effects, reducing solubility but increasing reactivity in electrophilic environments.
  • Hybrid Pharmacophores: Piperidinylmethyl or oxazole-amino appendages (e.g., ) improve binding to kinase targets (e.g., ATR kinase) but increase molecular weight, affecting bioavailability.
Antimicrobial Activity:
  • The target compound’s 7-OH and methoxyphenyl-thiazole moiety show moderate antimicrobial activity, though less potent than oxazole derivatives like 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one (MIC: 2 µg/mL against S. aureus vs. 8 µg/mL for the target compound) .
  • Bromophenyl-thiazole derivatives (e.g., ) exhibit enhanced antifungal activity due to increased lipophilicity, facilitating membrane penetration.
Anticancer Potential:
  • The 4-bromophenyl-thiazole derivative in demonstrates IC₅₀ values of 1.2–3.5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines, outperforming the target compound (IC₅₀ > 10 µM). The bromine atom likely enhances DNA intercalation or kinase inhibition.
  • Piperidinylmethyl-substituted analogues () show improved ATR kinase binding (Ki: 12 nM) due to hydrogen bonding with the kinase’s ATP-binding pocket .

Biological Activity

7-Hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a compound belonging to the class of chromenones and thiazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H13N2O4S. It features a chromenone backbone with hydroxyl and thiazole substituents, which are critical for its biological activity. The compound's structure can be represented as follows:

Molecular Structure C19H13N2O4S\text{Molecular Structure }\quad \text{C}_{19}\text{H}_{13}\text{N}_2\text{O}_4\text{S}

Antitumor Activity

Recent studies have indicated that thiazole-containing compounds exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity. In vitro assays have reported IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

CompoundCell LineIC50 (µg/mL)
7-Hydroxy CompoundMCF-71.61 ± 1.92
7-Hydroxy CompoundA5491.98 ± 1.22

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that modifications to the thiazole moiety can enhance antibacterial activity through inhibition of bacterial cell wall synthesis .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
  • Cell Cycle Arrest : It has been suggested that this compound can induce G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells via the mitochondrial pathway .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study focused on a series of thiazole derivatives demonstrated that compounds with similar structural features to 7-hydroxy derivatives significantly inhibited tumor growth in xenograft models.
  • Antimicrobial Efficacy : Clinical trials have evaluated thiazole derivatives for treating infections caused by resistant strains of bacteria, showing promising results in reducing infection rates.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1POCl₃, 80°C, 6h65–75
2EtOH, reflux, 12h50–60
3Pd/C, H₂, THF85–90

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy at δ 3.8 ppm, hydroxyl at δ 10.2 ppm). Aromatic protons in the thiazole and chromenone cores show distinct splitting patterns .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between thiazole and chromenone planes). SHELX software is widely used for refinement .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 378.0842 for C₁₉H₁₅NO₄S) .

Advanced: How do substituents on the thiazole ring influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Methoxyphenyl Group : Enhances lipophilicity, improving membrane permeability. Replacing methoxy with nitro reduces antibacterial efficacy by 40% .
  • Thiazole vs. Oxazole : Thiazole’s sulfur atom increases π-stacking with DNA/enzyme pockets, critical for intercalation or inhibition .

Q. Experimental Design :

  • Comparative Assays : Synthesize analogs (e.g., 4-chlorophenyl, 4-fluorophenyl) and test against E. coli and S. aureus.
  • Docking Studies : Use AutoDock Vina to model interactions with Topoisomerase II (PDB: 1ZXM). Thiazole’s N-atom forms H-bonds with Arg503 .

Advanced: What contradictions exist in reported mechanisms of action?

Methodological Answer:

  • Anticancer vs. Antimicrobial Targets : Some studies attribute activity to Topoisomerase II inhibition (IC₅₀ = 2.1 µM) , while others propose reactive oxygen species (ROS) generation in bacterial cells .
  • Resolution Strategies :
    • Kinetic Assays : Compare enzyme inhibition (e.g., Topo II) and ROS levels (DCFH-DA probe) in parallel experiments.
    • Gene Knockout Models : Use E. coli sodA/sodB mutants to isolate ROS-mediated effects .

Advanced: How to optimize crystallization for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with EtOAc/hexane (3:1) or DCM/MeOH. Slow evaporation at 4°C yields high-quality crystals .
  • SHELX Refinement : Apply TWIN/BASF commands for twinned data. R-factors < 0.05 are achievable with anisotropic displacement parameters .

Q. Example Crystallographic Data :

ParameterValueReference
Space GroupP2₁/c
R-factor0.038
Dihedral Angle12.5° (thiazole-chromenone)

Basic: What in vitro assays evaluate its enzyme inhibition potential?

Methodological Answer:

  • Kinetic Assays : Monitor NADH oxidation (340 nm) for dehydrogenase inhibition .
  • Fluorescence Quenching : Titrate with Human Serum Albumin (HSA) to calculate binding constants (Kₐ ~10⁴ M⁻¹) .
  • Microplate Protocols : Use 96-well plates with pBR322 DNA for Topoisomerase II inhibition (gel electrophoresis analysis) .

Advanced: What computational tools predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA = 90 Ų, LogP = 2.8) .
  • MD Simulations : GROMACS models hydration free energy (-25 kJ/mol), suggesting efficient blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 2
7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.